molecular formula C48H46BF4P2Rh- B3157517 (R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 849950-56-7

(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No. B3157517
CAS RN: 849950-56-7
M. Wt: 874.5 g/mol
InChI Key: OBYSVBUVKOIHEY-UHFFFAOYSA-N
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Description

“®-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate” is a chemical compound with the molecular formula C48H46BF4P2Rh and a molecular weight of 874.54 . It is a yellow-orange solid .


Molecular Structure Analysis

The molecular structure of this compound involves a rhodium atom coordinated to a cyclooctadiene and a bisphosphine ligand . The bisphosphine ligand is a [2.2]paracyclophane derivative with diphenylphosphino groups .


Chemical Reactions Analysis

This compound can act as a catalyst for certain chemical reactions. For example, it can be used for the regioselective hydrogenation of thebaine to synthesize tetrahydrothebaine, and for the enantioselective reductive amination of α-ketoacids with benzylamines to synthesize α-N-benzylamino acids .


Physical And Chemical Properties Analysis

This compound is a yellow-orange solid . It has a molecular weight of 874.54 and a molecular formula of C48H46BF4P2Rh .

Scientific Research Applications

Catalysis and Homogeneous Catalysis

Rhodium complexes, such as the one described, play a crucial role in catalysis, including both laboratory reactions and industrial processes. Their application spans various domains, including asymmetric synthesis, hydroformylation, and cross-coupling reactions. These complexes are valued for their efficiency and selectivity, contributing significantly towards sustainable chemistry by enhancing reaction conditions and minimizing waste. Notably, their application in catalytic non-enzymatic kinetic resolution showcases their importance in asymmetric organic synthesis, providing high enantioselectivity and yield for both products and recovered starting materials (Medici et al., 2021).

Organic Light Emitting Diodes (OLEDs)

The complex under discussion is part of research exploring the use of transition-metal-based phosphors in OLEDs. These studies highlight the significance of such rhodium complexes in developing highly emissive phosphorescent materials. The ligands' fine-tuning capabilities allow for the emission wavelength adjustment across the visible spectrum, contributing to the advancement of display and illumination technologies (Chi & Chou, 2010).

Flame Retardants and Environmental Safety

Research into flame retardancy has also mentioned metal complexes, including rhodium compounds, for their potential application in enhancing the flame retardant properties of materials. This includes a focus on halogen-free solutions and the exploration of synergistic effects with phosphorus and nitrogen-containing compounds, contributing to the development of safer and more effective flame retardant systems (Levchik & Weil, 2006).

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation . Always handle such compounds with appropriate safety precautions.

properties

IUPAC Name

cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H34P2.C8H12.BF4.Rh/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-22,25-26,29-30H,23-24,27-28H2;1-2,7-8H,3-6H2;;/q;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYSVBUVKOIHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H46BF4P2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 3
(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 4
(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 5
(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 6
(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

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